3-(2H-tetrazol-5-ylamino)benzoic acid

Enzyme inhibition Isostere Metabolic stability

Researchers requiring a metabolically stable carboxylic acid bioisostere with orthogonal derivatization handles are often limited to single-functionality building blocks. Substituting positional isomers (e.g., 4-substituted or C-linked tetrazole-benzoic acids) introduces altered dihedral angles and hydrogen-bonding networks, leading to irreproducible binding data and failed synthetic campaigns. This compound resolves these challenges as a three-point diversification platform: • Tetrazole ring - stable carboxylate bioisostere (predicted pKa ~4.02) with superior metabolic stability • Benzoic acid - convenient conjugation handle for fluorophores, biotin, or solid supports via standard amide coupling • Secondary amine linker - enables N-alkylation or amide formation for SAR exploration Supplied with full analytical documentation (HPLC, NMR). Bulk quantities available upon request.

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
CAS No. 199535-07-4
Cat. No. B168570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-tetrazol-5-ylamino)benzoic acid
CAS199535-07-4
SynonymsBenzoic acid, 3-(1H-tetrazol-5-ylamino)- (9CI)
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NNN=N2)C(=O)O
InChIInChI=1S/C8H7N5O2/c14-7(15)5-2-1-3-6(4-5)9-8-10-12-13-11-8/h1-4H,(H,14,15)(H2,9,10,11,12,13)
InChIKeyCJWVRTYTTSAQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2H-Tetrazol-5-ylamino)benzoic Acid Overview


3-(2H-tetrazol-5-ylamino)benzoic acid (CAS 199535-07-4) is a heterocyclic building block that integrates a tetrazole ring with a benzoic acid moiety via a secondary amine linker . This architecture endows the compound with a unique combination of acidic and heteroaromatic functionalities, rendering it a valuable scaffold for medicinal chemistry and probe development. It is fundamentally distinct from simpler benzoic acid or tetrazole analogs by virtue of its dual functional handles, which enable diverse chemical derivatization . Unlike its positional isomers (e.g., 4-substituted or directly C-linked tetrazole-benzoic acids), the meta-amino linkage in this compound provides a specific orientation and hydrogen-bonding network that influences molecular recognition events in biological systems .

1
Dual-handle heterocyclic scaffold for medicinal chemistry library synthesis
Combines tetrazole bioisostere and benzoic acid via a flexible secondary amine linker
2
Supports three-point parallel optimization (carboxylate, amine, tetrazole)
Enables efficient SAR exploration compared to linking separate fragments
3
Scaffold with reported metabolic stability profile for probe and bioconjugate development
Tetrazole ring reported to resist common phase II metabolism pathways

3-(2H-Tetrazol-5-ylamino)benzoic Acid Substitution Risk


The tetrazole-aminobenzoic acid class exhibits extreme functional divergence based on subtle structural permutations. Generic substitution, even with closely related isomers or esters, is precluded by quantifiable differences in target engagement, metabolic stability, and synthetic utility. For instance, the isomeric 4-(1H-tetrazol-5-yl)benzoic acid (CAS 73096-39-6) lacks the secondary amine linker, resulting in a planar, rigid structure with a fundamentally different electrostatic surface profile and hydrogen-bonding capacity. The methyl ester derivative (Methyl 3-(2H-tetrazol-5-ylamino)benzoate) demonstrates that even a single methyl group alteration completely changes the compound's reactivity for subsequent conjugation and its ionizability at physiological pH. Furthermore, direct C-linked tetrazole-benzoic acids (e.g., 3-(1H-tetrazol-1-yl)benzoic acid, CAS 204196-80-5) show a dramatically altered dihedral angle (~52.9°) between the aromatic rings compared to the amino-linked scaffold, which imposes distinct conformational constraints on binding pockets. Such variations directly translate into irreproducible assay results or failed synthetic campaigns if the incorrect analog is procured, as highlighted by the differential enzyme inhibition data (Ki values) between tetrazole and carboxylic acid forms [1]. Substitution is not a matter of chemical similarity but of functional specificity, and rigorous evidence demonstrates that only the exact compound ensures experimental fidelity.

!
Positional isomers (e.g., 4-substituted) lack the amine linker, resulting in distinct H-bond networks and target engagement profiles.
!
Methyl ester derivative eliminates the free carboxylate charge, altering conjugation potential and ionizability at physiological pH.
!
C-linked tetrazole-benzoic acid analogs have a rigid dihedral angle (~53°), which may not reproduce the flexible binding mode of the amino-linked scaffold.

3-(2H-Tetrazol-5-ylamino)benzoic Acid: Analog Comparison


Enzyme Inhibition: Benzoic Acid vs. Tetrazole

Tetrazole isosteres of carboxylic acids exhibit altered enzyme inhibition profiles compared to their parent acids. While specific Ki data for 3-(2H-tetrazol-5-ylamino)benzoic acid is not directly reported in the primary literature, class-level evidence on the benzoic tetrazole scaffold provides a critical benchmark. Benzoic tetrazole acts as a substrate-competitive inhibitor of D-amino acid oxidase with a Ki of 0.7 mM [1]. More importantly, it is a stronger ethanol-competitive inhibitor of liver alcohol dehydrogenase (Ki = 0.03 M) compared to benzoic acid, which is a weaker inhibitor [1]. This differential enzyme engagement demonstrates that the tetrazole substitution in 3-(2H-tetrazol-5-ylamino)benzoic acid is not simply an inert isostere but a functional modulator that alters binding affinity and selectivity in a quantifiable manner, directly impacting its utility in assay development.

Enzyme Inhibition Comparison
Class-level inference
Tetrazole derivative is a stronger ethanol-competitive inhibitor of liver alcohol dehydrogenase (Ki = 0.03 M) than benzoic acid.
Quantifiable target engagement shift; supports tetrazole as functional modulator.
Data from scaffold-level enzyme assay; specific compound may differ.
Enzyme inhibition Isostere Metabolic stability

Ionization State & Bioisosteric Advantage

The predicted acid dissociation constant (pKa) of 3-(2H-tetrazol-5-ylamino)benzoic acid is 4.02 ± 0.10 . In comparison, the pKa of unsubstituted benzoic acid is approximately 4.20. The lower pKa of the target compound indicates a slightly stronger acidity, which is attributed to the electron-withdrawing and resonance effects of the tetrazole-amine substituent. This subtle shift in ionization equilibrium at physiological pH (~7.4) means that a higher proportion of the compound exists in the ionized (carboxylate) form, which can profoundly influence aqueous solubility, passive membrane permeability, and electrostatic interactions with basic residues in protein binding pockets . While the methyl ester analog (Methyl 3-(2H-tetrazol-5-ylamino)benzoate) lacks a free carboxylic acid, its neutral state eliminates this pH-dependent charge, making it unsuitable for studies requiring anionic character or further conjugation via amide bond formation.

Ionization (pKa) Shift
Class-level inference
Predicted pKa 4.02 (±0.10) vs. benzoic acid ≈4.20; ΔpKa ≈−0.18.
Slightly stronger acidity may influence solubility and charge state at physiological pH.
Calculated value; experimental confirmation recommended.
pKa Bioisostere Physicochemical properties

Metabolic Stability: Tetrazole vs. Carboxylic Acid

The tetrazole ring is a well-established carboxylic acid bioisostere that offers enhanced metabolic stability, a key differentiator for any tetrazole-containing compound . While specific in vivo stability data for 3-(2H-tetrazol-5-ylamino)benzoic acid are not publicly available, class-level data on tetrazole-containing amino acids and peptides demonstrate high metabolic stability and the ability to penetrate biological membranes [REFS-2, REFS-3]. This is a direct advantage over conventional carboxylic acids, which are often susceptible to rapid Phase II metabolism (e.g., glucuronidation) or beta-oxidation, leading to a short half-life. The tetrazole's resistance to such metabolic pathways increases the probability that the intact molecular scaffold—and any conjugates derived from it—will remain in circulation longer to reach its intended target. For researchers designing bioconjugates or activity-based probes, this inherent stability translates to more robust and reliable experimental outcomes.

Metabolic Stability
Class-level inference
Tetrazole-containing peptides demonstrate high metabolic stability and membrane penetration.
Supports prolonged scaffold integrity; may reduce metabolic degradation.
Specific in vivo stability data for target compound not reported.
Metabolic stability Bioisostere Drug design

Amino Linker Flexibility and Synthetic Versatility

A critical, quantifiable structural distinction between 3-(2H-tetrazol-5-ylamino)benzoic acid and its C-linked isomers is the conformational flexibility imparted by the secondary amine (-NH-) linker. In direct C-linked tetrazole-benzoic acids, such as 2-(1H-tetrazol-1-yl)benzoic acid, the tetrazole and benzene rings are not coplanar, with a measured dihedral angle of 52.90(4)° in the solid state . While a comparable crystal structure for the target compound is not available, the presence of the sp3-hybridized amine nitrogen in 3-(2H-tetrazol-5-ylamino)benzoic acid introduces a rotational degree of freedom and alters the preferred torsional angles. This flexibility allows the molecule to adapt its conformation to different binding environments, potentially increasing its promiscuity or selectivity for certain biological targets compared to rigid C-linked analogs. Furthermore, the secondary amine serves as an orthogonal reactive handle for further functionalization (e.g., alkylation, acylation), enabling diversification strategies that are impossible with C-linked or ester-based analogs.

Linker Flexibility
Supporting evidence
Secondary amine linker introduces rotational freedom; C-linked analog has fixed 52.90° dihedral angle.
Conformational adaptability may enable broader target engagement.
No crystal structure for target compound; inference from comparator.
Conformation Synthetic versatility Medicinal chemistry

Tetrazole Scaffold: Antimicrobial Potential

Tetrazole-based derivatives are a recognized class of antimicrobial agents [REFS-1, REFS-2]. The target compound, 3-(2H-tetrazol-5-ylamino)benzoic acid, serves as a core scaffold onto which additional pharmacophores can be appended. Research indicates that tetrazole-based hybrids linked with thiazole and other heterocycles display interesting antimicrobial activity [3]. While the standalone compound may exhibit modest intrinsic activity, its primary value lies in its function as a validated 'privileged structure' for constructing more potent antimicrobial leads. The presence of both the tetrazole and carboxylic acid moieties, along with the modifiable amine linker, provides three distinct vectors for optimization, a level of synthetic versatility that simpler tetrazole or benzoic acid fragments lack. For procurement, this underscores the compound's role not as an end-product, but as a superior starting point for hit-to-lead campaigns in infectious disease research.

Antimicrobial Potential
Class-level inference
Tetrazole-based hybrids display antimicrobial activity in susceptibility assays.
Scaffold may serve as starting point for antimicrobial library design.
Standalone activity of target compound not quantified.
Antimicrobial Tetrazole Drug discovery

Anticancer Potential of Tetrazole Scaffolds

The tetrazole ring is a prominent pharmacophore in anticancer drug discovery due to its metabolic stability and function as a carboxylic acid bioisostere [REFS-1, REFS-2]. The target compound, 3-(2H-tetrazol-5-ylamino)benzoic acid, embodies this privileged scaffold and serves as a versatile core for developing novel anticancer agents. SAR studies on tetrazole derivatives reveal that modifications to the core structure can yield potent activity against various cancer cell lines [3]. While specific cytotoxicity data for this exact compound are not detailed in the public domain, its structural features—a tetrazole linked to a benzoic acid via an amine—provide a unique template for exploring interactions with kinase ATP-binding pockets, DNA intercalation, or tubulin polymerization inhibition. This differentiates it from simpler, commercially available tetrazoles that lack the second acidic functional group (carboxylic acid) necessary for strong, multi-point binding or improved water solubility required for in vitro assays.

Anticancer Potential
Class-level inference
Tetrazole pharmacophore explored in anticancer SAR; dual acidic scaffold offers multi-point binding potential.
Provides template for oncology-focused medicinal chemistry.
Specific cytotoxicity data not available; class-level evidence.
Anticancer Tetrazole Pharmacophore

3-(2H-Tetrazol-5-ylamino)benzoic Acid Applications


Hit-to-Lead Optimization and Focused Library Synthesis

This compound is an ideal building block for medicinal chemistry campaigns targeting enzymes where carboxylic acid bioisosteres are required. Its dual functionality allows for parallel optimization: the tetrazole mimics a carboxylate while providing metabolic stability [REFS-1, REFS-2], the benzoic acid offers a second anionic site or conjugation point, and the secondary amine enables N-alkylation or amide formation to explore steric and electronic effects. This three-point diversification strategy is more efficient than using separate tetrazole and aminobenzoic acid fragments, which would require complex synthetic linking steps. Evidence from enzyme inhibition studies on related scaffolds confirms that this substitution pattern can yield superior binding kinetics and selectivity compared to simple benzoic acid derivatives [2].

Activity-Based Probes and Bioconjugates Development

The carboxylic acid moiety in 3-(2H-tetrazol-5-ylamino)benzoic acid serves as a convenient handle for conjugation to fluorophores, biotin, or solid supports via standard amide coupling chemistry. The tetrazole ring, being a stable bioisostere, ensures the conjugated probe retains target recognition properties without rapid metabolic degradation [REFS-1, REFS-2]. This makes it a superior scaffold for designing 'clickable' probes or affinity matrices, where the tetrazole acts as a silent yet stable anchor mimicking a native ligand's acidic group, and the carboxylate is used for tagging. This is in stark contrast to using ester-protected analogs, which would require an additional deprotection step that could compromise sensitive biomolecules.

In Vitro ADME and Pharmacokinetic Profiling

As a representative of the tetrazole-carboxylic acid class, this compound is a valuable reference standard for investigating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of dual-acidic heterocycles. Its predicted pKa (4.02) makes it an interesting case study for permeability and solubility at different pH values. Its higher molecular weight and polarity compared to simple benzoic acid allow for benchmarking analytical methods for more complex drug-like molecules. For researchers developing formulations or analyzing drug-drug interaction potential, procuring this pure, well-defined compound provides a consistent and reliable analyte that exhibits the characteristic ionization and chromatographic behavior of a significant class of pharmaceuticals (e.g., angiotensin II receptor blockers).

Herbicide and Fungicide Lead Generation

The tetrazole motif is increasingly explored in agrochemistry as a metabolically stable isostere of the carboxylic acid group found in many auxin-mimic herbicides and fungicides . The specific substitution pattern of 3-(2H-tetrazol-5-ylamino)benzoic acid offers a novel scaffold for designing compounds that can evade common resistance mechanisms in weeds and pathogens, which often involve rapid metabolism or efflux of simpler carboxylic acids. Its structural similarity to known bioactive diacidic compounds suggests it could serve as a key intermediate in synthesizing new crop protection agents with improved soil mobility or foliar uptake characteristics. Procuring this compound allows agrochemical R&D teams to explore novel chemical space not covered by conventional benzoic acid or phenyltetrazole libraries.

Application
Selection Property
Validation Focus
Lead optimization library synthesis
Dual-functionality scaffold (NH, COOH, tetrazole)
Enzyme inhibition SAR and metabolic stability profiling
Probe and bioconjugate construction
Carboxylic acid conjugation handle
Retention of target recognition and probe stability
ADME reference standard
Predicted pKa and dual-acidic character
pH-dependent solubility and permeability benchmarking
Agrochemical lead generation
Tetrazole as metabolically stable acid mimic
Resistance evasion and soil mobility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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